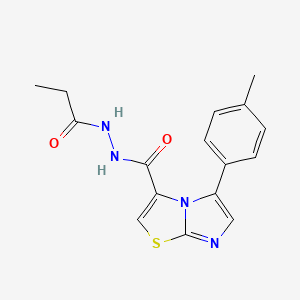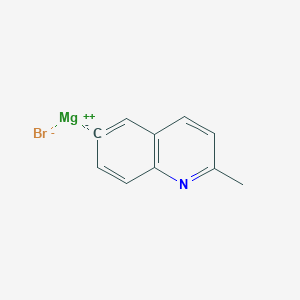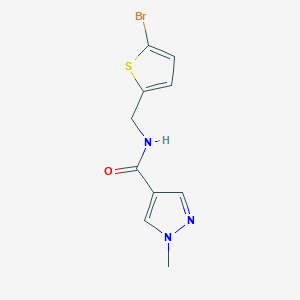
n-((5-Bromothiophen-2-yl)methyl)-1-methyl-1h-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-Bromothiophen-2-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that features a brominated thiophene ring attached to a pyrazole carboxamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromothiophen-2-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Bromothiophene Derivative: The 5-bromothiophene is then reacted with a suitable alkylating agent to form the 5-bromothiophen-2-ylmethyl intermediate.
Coupling with Pyrazole: The intermediate is coupled with 1-methyl-1H-pyrazole-4-carboxamide under appropriate conditions, often using a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-((5-Bromothiophen-2-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride (NaH), and solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation would produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
N-((5-Bromothiophen-2-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the pyrazole ring can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-((5-Bromothiophen-2-yl)methyl)-N-methylcyclopentanamine
- N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-2-amine
Uniqueness
N-((5-Bromothiophen-2-yl)methyl)-1-methyl-1H-pyrazole-4-carboxamide is unique due to the presence of both a brominated thiophene ring and a pyrazole carboxamide structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H10BrN3OS |
|---|---|
Peso molecular |
300.18 g/mol |
Nombre IUPAC |
N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C10H10BrN3OS/c1-14-6-7(4-13-14)10(15)12-5-8-2-3-9(11)16-8/h2-4,6H,5H2,1H3,(H,12,15) |
Clave InChI |
LHIREUBLJPSHLT-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C(=O)NCC2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


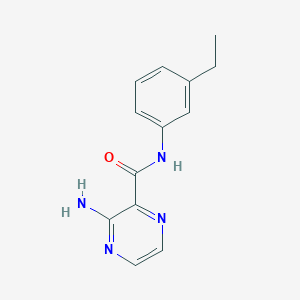
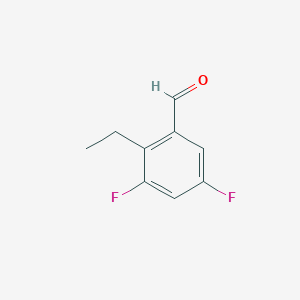
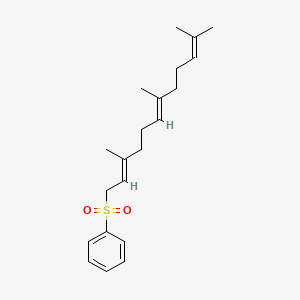
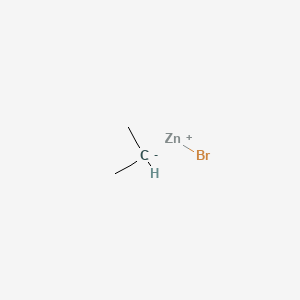

![3H-Spiro[benzofuran-2,1'-cyclohexan]-4'-one](/img/structure/B14893921.png)
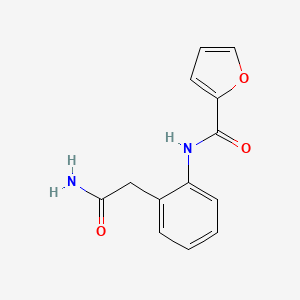
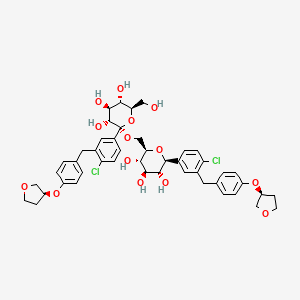

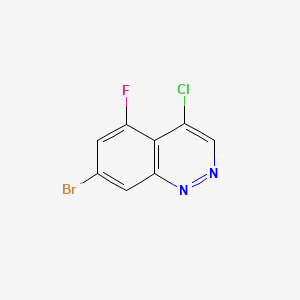

![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
